molecular formula C30H42ClFN4O5 B571190 Ulimorelin hydrochloride CAS No. 951326-02-6

Ulimorelin hydrochloride

Número de catálogo B571190
Número CAS: 951326-02-6
Peso molecular: 593.137
Clave InChI: ZWIXEQBDJMFCMN-DHHNQDMHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ulimorelin hydrochloride, also known as TZP-101, is a novel small molecule ghrelin agonist . It has a modified cyclic peptide structure and acts as a selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR-1a) . It is being developed by Tranzyme Pharma as a first-in-class treatment for both Postoperative ileus (POI) and diabetic gastroparesis , which are serious medical conditions where the motility of the GI tract is severely impaired .


Molecular Structure Analysis

The molecular formula of Ulimorelin hydrochloride is C30H39FN4O4 . The molar mass is 538.664 g·mol−1 . The IUPAC name is (7R,10R,13S,16R)-13-cyclopropyl-7-(4-fluorobenzyl)-10,11,16-trimethyl-17-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-6,9,12-trione .


Physical And Chemical Properties Analysis

The average weight of Ulimorelin hydrochloride is 593.14 and the monoisotopic weight is 592.2827763 . The chemical formula is C30H42ClFN4O5 . The water solubility is 0.00834 mg/mL . The logP values are 2.86 (ALOGPS) and 3.19 (Chemaxon) . The pKa values are 11.14 (Strongest Acidic) and 6.27 (Strongest Basic) .

Aplicaciones Científicas De Investigación

  • Vascular Actions of Ulimorelin : Ulimorelin, also known as TZP101, is noted for its ability to stimulate intestinal motility and reduce blood pressure in both rodents and humans. It relaxes arteries constricted by phenylephrine but not by other agents like U46619, ET-1, or 60mM [K(+)]. This suggests its vasorelaxation properties are due to competitive antagonist action at α1-adrenoceptors, independent of the ghrelin receptor (Broad et al., 2015).

  • Gastric Emptying and Colonic Transit in Humans : In studies on humans, ulimorelin was found effective in animal models of gastroparesis and delayed transit. However, it did not show significant success in clinical trials for postoperative ileus (POI), a condition in which colonic motility is the last to recover. This study aimed to evaluate drug dosing and regional differences in drug activity between the stomach and colon (James et al., 2020).

  • Postoperative Gastrointestinal Motility : Ulimorelin was investigated for its efficacy and safety in accelerating gastrointestinal recovery following partial bowel resection. Despite being well-tolerated, ulimorelin did not significantly reduce the duration of postoperative ileus compared to placebo in two phase 3 trials (Shaw et al., 2013).

  • Enhanced Defecation : Ulimorelin's effect on enhancing defecation was studied, noting an increase in bowel movements as a side effect during treatment for gastroparesis. The investigation focused on its site of action (Pustovit et al., 2014).

  • Acceleration of GI Recovery Post-Surgery : A study analyzed the acceleration of gastrointestinal recovery by ulimorelin following partial colectomy. It aimed to identify predictors of GI motility recovery and assess whether ulimorelin's effects are influenced by these factors (Bochicchio et al., 2011).

  • Enteral Feeding Intolerance : Ulimorelin was compared with metoclopramide in treating enteral feeding intolerance in critically ill patients. The study found no significant difference between ulimorelin and metoclopramide in various endpoints like daily protein prescription, gastric emptying, incidence of recurrent EFI, vomiting, regurgitation, aspiration, and pulmonary infection (Heyland et al., 2019).

  • Development from Hit to Clinic : A study detailing the discovery and optimization of ulimorelin (TZP-101) through high-throughput screening and extensive SAR, leading to its progression to phase III clinical trials for the treatment of postoperative ileus (Hoveyda et al., 2011).

  • Comparative Study with Metoclopramide : Another study comparing ulimorelin with metoclopramide in treating EFI in ICU patients, again finding no significant differences between the two in terms of efficacy or safety (Heyland et al., 2019).

Propiedades

IUPAC Name

(3R,6S,9R,12R)-6-cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39FN4O4.ClH.H2O/c1-19-18-33-27(23-12-13-23)30(38)35(3)20(2)28(36)34-25(17-21-10-14-24(31)15-11-21)29(37)32-16-6-8-22-7-4-5-9-26(22)39-19;;/h4-5,7,9-11,14-15,19-20,23,25,27,33H,6,8,12-13,16-18H2,1-3H3,(H,32,37)(H,34,36);1H;1H2/t19-,20-,25-,27+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIXEQBDJMFCMN-DHHNQDMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(C(=O)N(C(C(=O)NC(C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42ClFN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241766
Record name Ulimorelin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ulimorelin hydrochloride

CAS RN

951326-02-6
Record name Ulimorelin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951326026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ulimorelin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ULIMORELIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/662MCS79XH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
4
Citations
V Alexandrov, A Kirpich, O Kantidze, Y Gankin - PeerJ, 2022 - peerj.com
Background This work presents a novel computational multi-reference poly-conformational algorithm for design, optimization, and repositioning of pharmaceutical compounds. Methods …
Number of citations: 2 peerj.com
V Alexandrov, A Kirpich, Y Gankin - 2021 - researchsquare.com
In this work a novel computational multi-reference poly-conformational algorithm is presented for design, optimization, and repositioning of pharmaceutical compounds. The algorithm …
Number of citations: 4 www.researchsquare.com
SHW Van Bree, A Nemethova, C Cailotto… - Nature reviews …, 2012 - nature.com
… Agonists of ghrelin, such as TZP-101 (ulimorelin hydrochloride), have powerful prokinetic properties, 79,80,81 and are being evaluated as potential therapies for postoperative ileus. …
Number of citations: 106 www.nature.com
K Sevostianov - New Mexico Journal of Science, 2020 - nmas.org
The overuse of antibiotics in recent years has resulted in a development of antibiotic-resistant bacteria. There are two potential solutions to overcome this problem. New drugs can be …
Number of citations: 2 www.nmas.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.